molecular formula C20H12 B1175536 Perylene CAS No. 198-53-0

Perylene

Cat. No.: B1175536
CAS No.: 198-53-0
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Description

Historical Context and Foundational Discoveries in Perylene (B46583) and Rylene Chemistry

The journey of this compound chemistry began with the discovery of the first this compound compound in 1912. Shortly thereafter, in 1913, this compound diimides (PDIs) were first synthesized by Kardos, initially gaining recognition as lightfast vat dyes sandrinemaugy.comsubstack.comnih.govmfa.org. Early research primarily focused on their vibrant coloration and application as organic dyes nih.govmdpi.com. However, the broader potential of PDIs began to emerge with the resolution of solubility challenges, revealing their exceptional optical and electronic properties nih.govmdpi.com.

A significant milestone in this compound chemistry was the discovery of the electrical conductivity of the this compound-bromine charge-transfer complex by Akamatsu, Inokuchi, and Matsunaga in 1954 nih.govencyclopedia.pub. This discovery marked a turning point, highlighting this compound's potential beyond mere coloration and initiating its impact on the history of material research for molecular semiconductors nih.govencyclopedia.pub. In 1959, Geissler and Remy further advanced the understanding of this compound derivatives by reporting their fluorescence behavior in solution, a crucial step in exploring their optical properties nih.govmdpi.com.

Key derivatives like 3,4,9,10-perylenetetracarboxylic acid (PTCA) appeared as vat dyes in a U.S. patent in 1924, while its dianhydride form, perylenetetracarboxylic dianhydride (PTCDA), became available in 1933 nih.govencyclopedia.pub. The robust and persistent molecular structure of PDIs results from the combination of imide groups, known for their high resonance energy and structural stability in aromatic heterocycles, with the this compound core nih.gov.

Contemporary Relevance of this compound in Advanced Materials Science and Fundamental Research

This compound compounds, particularly this compound diimides (PDIs), are now central to advanced materials science due to their outstanding optical and electronic properties, including strong absorption, high fluorescence quantum yield, high electron affinity, and superior charge carrier mobility nih.govmdpi.com. Their robust π-π stacking interactions and liquid crystalline behavior facilitate precise self-assembly into highly ordered structures, positioning them as valuable materials for diverse applications in optoelectronics, photonics, and nanotechnology mdpi.comacs.orgnih.govresearchgate.net.

In contemporary research, this compound derivatives are extensively investigated as n-type semiconductors, contrasting with more common p-type organic semiconductors, and are crucial for the fabrication of organic optoelectronic devices aip.org. Their applications span a wide range of fields:

Organic Electronics: this compound and its derivatives are widely used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs) mdpi.comacs.orgnih.govresearchgate.netresearchgate.netepj.orgnih.govacs.orgmdpi.commdpi.com. They serve as effective electron acceptors in organic solar cells, with early devices utilizing this compound derivatives achieving reasonable power conversion efficiencies researchgate.netmdpi.comrsc.org.

Fluorescent Dyes and Probes: They are employed in fluorescent solar concentrators, electrophotographic devices, and as fluorescent labeling and imaging agents mdpi.commagtech.com.cnmagtech.com.cn. This compound itself is used as a fluorescent lipid probe in the cytochemistry of membranes nih.govresearchgate.net.

Nanomaterials: this compound compounds are integral to the development of organic nanomaterials magtech.com.cnmagtech.com.cn. Their ability to self-assemble into ordered structures like nanobelts and nanospheres is a key area of research aip.org.

Supramolecular Chemistry: this compound plays a significant role in supramolecular chemistry, enabling the design of complex functional assemblies through controlled molecular interactions researchgate.netmagtech.com.cnmagtech.com.cnrsc.orgrsc.org.

Fundamental Research: Beyond applications, this compound is of interest in fundamental research, including studies on its electronic structure, particularly when doped, and its presence in interstellar gases and nebulae, offering insights into cosmic events epj.orgresearchgate.netescholarship.orgaip.org. Research also focuses on understanding their triplet-excited states, crucial for processes like singlet fission and triplet-triplet annihilation escholarship.org.

Scope of Academic Inquiry into this compound Compounds: From Molecular Engineering to Functional Assemblies

Academic inquiry into this compound compounds is broad, focusing on tailoring their properties through precise molecular engineering and controlling their assembly into functional architectures. Researchers aim to optimize this compound derivatives for specific applications by modifying their chemical structures.

Molecular Engineering:

Substituent Effects: Modifying substituents on the this compound core, particularly at the imide nitrogen positions ("amine positions") and the 1, 6, 7, and 12 positions ("bay positions"), significantly influences their chemical and physical properties mdpi.comekb.eg. Substituents at the amine positions primarily affect aggregation, solubility, and structural characteristics, while those at the bay positions can impact optoelectronic properties mdpi.com.

Core Contortion: Recent research has explored contorting the planar aromatic core of PDIs. This counterintuitive approach has led to higher-performing photovoltaics, photodetectors, and batteries, demonstrating that nonplanarity can yield unique optoelectronic characteristics acs.org. Contorting PDIs into bowl-like or helicene-like structures can tune singlet-triplet energy levels, enhance singlet fission efficiencies, and achieve high g-factors for circularly polarized luminescence acs.org.

Energy Level Tuning: Molecular engineering allows for tuning the energy levels of frontier molecular orbitals, which is critical for optimizing performance in devices by aligning them with electrode work functions acs.orgnih.gov.

Built-in Electric Fields: The dipole moment of this compound diimide building blocks can be regulated to create robust built-in electric fields in polymer semiconductors, promoting the separation of photogenerated carriers for enhanced solar-driven water splitting nih.gov.

Functional Assemblies:

Self-Assembly: The inherent ability of this compound derivatives to undergo π-π stacking interactions facilitates their self-assembly into highly ordered structures, such as columnar phases mdpi.comacs.orgnih.govresearchgate.net. This self-assembly is crucial for creating one-dimensional pathways for anisotropic charge migration, offering great potential for organic electronic devices due to improved processability, handling, and high charge carrier mobility compared to single crystals or amorphous polymers acs.orgnih.govresearchgate.net.

Morphology Control: The formation of organic superstructures with distinct shapes, including nanobelts and nanospheres, can be controlled by modifying the this compound molecules, for instance, by adding long alkyl chains to balance stacking interactions with hydrophobic interactions aip.org. pH-responsive chiroptical switching has also been used to engineer molecular self-assembly of this compound diimide into tunable 1D nanostructures rsc.org.

Non-Fullerene Acceptors (NFAs): this compound diimides are promising non-fullerene acceptors in organic photovoltaics, offering enhanced photo- and thermal stability, high electron affinity, and in some cases, band-like transport properties nih.govmdpi.comrsc.orgacs.org. Dimerization of this compound units has been shown to improve device performance through nanoscale morphological improvements and reduced recombination losses acs.org.

Supramolecular Structures: this compound derivatives are utilized in the construction of complex supramolecular structures, such as box-shaped metallacages, which can act as photosensitizers for photocatalytic oxidation reactions chinesechemsoc.org.

The academic pursuit of this compound chemistry continues to push the boundaries of materials science, leveraging its versatile molecular scaffold for the development of next-generation functional materials.

Properties

CAS No.

198-53-0

Molecular Formula

C20H12

Origin of Product

United States

Theoretical and Computational Investigations of Perylene Systems

Quantum Chemical Elucidation of Perylene (B46583) Electronic Structure

Quantum chemical methods are employed to characterize the electronic structure of this compound, providing insights into its ground and excited state properties, which are fundamental to its optoelectronic behavior.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a widely utilized quantum chemical method for investigating the ground state properties of this compound and its derivatives. DFT calculations are instrumental in determining molecular geometries, stabilities, and critical electronic properties such as frontier molecular orbital (FMO) energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and their energy gaps (Eg) mdpi.comresearchgate.netrroij.com.

For crystalline this compound, the accurate description of intermolecular interactions, particularly van der Waals forces, is crucial. Dispersion-corrected DFT methods, such as DFT-D2 and DFT-D3, have demonstrated good agreement with experimental lattice parameters and cohesive energies, highlighting their importance in modeling condensed-phase this compound systems researchgate.net. Studies on the electronic structure of α-perylene have revealed that the HOMO region is composed of three bands with molecular orbital character, with the frontier α-perylene HOMO exhibiting a bandwidth ranging from 0.08 eV to 0.25 eV across the Brillouin zone researchgate.net.

Table 1: Representative Frontier Molecular Orbital (FMO) Energies and Gaps for this compound Derivatives

Compound TypeE_HOMO (eV)E_LUMO (eV)E_g (eV)DFT Functional/Basis SetReference
PDI-BI DerivativesVariedVariedVariedCAM-B3LYP/6-31G(d) mdpi.com
DE-PTCDI-5.70-3.342.36(Calculated) rroij.com
BA-PTCDI-5.87-3.372.50(Calculated) rroij.com

Note: Specific values for PDI-BI derivatives were not extracted from the snippet, but the general trend was described. Values for DE-PTCDI and BA-PTCDI are approximate, based on visual interpretation of Figure 13 from the source.

Time-Dependent DFT (TD-DFT) for Excited State Characterization and Optoelectronic Behavior

Time-Dependent DFT (TD-DFT) is a powerful computational tool for characterizing the excited states of this compound and predicting its optoelectronic behavior, including absorption and emission spectra. It is used to investigate the photophysical properties of this compound, such as vertical emission energy and radiative fluorescence lifetime mdpi.comresearchgate.net.

TD-DFT calculations, often employing functionals like M06-2X/6-31+G(d,p) or CAM-B3LYP/aug-cc-pVDZ, have successfully predicted the experimentally observed photophysical properties of the this compound core and its derivatives researchgate.netnih.gov. For neutral this compound tetraethylesters, the first excited state, primarily a HOMO-LUMO transition, is responsible for absorption bands typically observed between 400 nm and 450 nm nih.gov. Upon electron addition, new absorption bands can appear at red-shifted wavelengths (e.g., around 750 nm and 550 nm for the monoanion), with vibronic calculations reproducing spectral features and revealing the origin of these bands nih.gov.

TD-DFT can also be coupled with time-resolved non-adiabatic dynamics approaches to study photo-induced excited-state dynamics, particularly the influence of molecular stacking on non-radiative relaxation timescales. Research on PDI dimers, for instance, suggests that the relaxation rate is significantly faster in the dimer compared to the monomer, indicating that stacking enhances energy transfer aip.org. This accelerated decay from higher excitonic states to the lowest energy exciton (B1674681) involves multiple timescales, including a rapid decay (∼10 fs) followed by a slower decay (∼100 fs) for the dimer aip.org.

Table 2: Calculated Excited State Properties of Neutral this compound Molecule

MethodExcitation Energy (eV)Wavelength (nm)Oscillator StrengthReference
RI-CC2~2.72~455>0.60 nih.gov
RI-ADC(2)~2.75~455>0.60 nih.gov

Note: Values are approximate based on the information provided in the snippet.

Ab Initio Methods in this compound Photophysical Studies

Beyond DFT and TD-DFT, more computationally intensive ab initio methods are employed to achieve higher accuracy in this compound photophysical studies, especially for complex excited-state phenomena. Many-body perturbation theory approaches, such as GW-BSE (Green's function and screened Coulomb interaction, and Bethe-Salpeter Equation), have been successfully applied to crystalline this compound. These methods provide excellent agreement with high-resolution experimental optical absorption measurements, enabling a detailed analysis of the nature of excitons and their wave function extent and band dispersion pnas.orgpnas.org. This allows for a clear understanding of the low-lying excitations that dictate this compound's distinctive optical properties pnas.orgpnas.org.

High-level ab initio density matrix renormalization group (DMRG) calculations are utilized to systematically investigate BN-doped perylenes for their potential in singlet fission applications. These calculations help identify promising chromophores and analyze their excitonic characters in dimer configurations optimized for maximum fission rates nih.gov. Furthermore, a multistate multimode vibronic Hamiltonian can be employed to identify intra- and interstate vibrational pathways for excitation energy modulation. This allows for the calculation of various photophysical properties, including Davydov splitting, activation energy, and the vibronic admixture of multiexcitonic and charge-transfer states in physically accessible dimers nih.gov.

Post-Hartree-Fock methods, such as RI-CC2 and RI-ADC(2), are also used for excited state calculations of this compound derivatives, demonstrating good agreement with experimental absorption bands nih.gov. These advanced ab initio techniques are crucial for capturing subtle electronic effects and accurately modeling complex photophysical processes in this compound systems.

Molecular Dynamics (MD) Simulations of this compound Aggregation and Dynamics

Molecular Dynamics (MD) simulations are powerful tools for exploring the aggregation behavior and dynamic properties of this compound systems, providing crucial insights into their self-assembly processes and intermolecular interactions.

Atomistic and Coarse-Grained Models for this compound Self-Assembly

MD simulations are essential for understanding the relationship between the conformational and structural properties of this compound molecules and the intermolecular interactions that drive their aggregation chemrxiv.orgbiorxiv.org. Both atomistic and coarse-grained (CG) molecular models are employed to study the self-assembly of this compound dyes, particularly this compound tetracarboxylic acid bisimides (PTCBIs), in various environments like aqueous solutions worktribe.comworktribe.comresearchgate.netresearchgate.net.

All-atom MD simulations have demonstrated the spontaneous self-assembly of this compound derivatives, such as bis-(N,N-diethylaminoethyl) this compound-3,4,9,10-tetracarboxylic diimide dihydrochloride (B599025) (PER), into chromonic H-aggregate stacks, often exhibiting an interparticle twist between molecules worktribe.comworktribe.comresearchgate.net.

To address the computational cost of atomistic simulations for larger systems or longer timescales, coarse-grained models are developed using both bottom-up and top-down approaches. Bottom-up methods, such as the multiscale coarse-graining (MS-CG) method in the form of hybrid force matching (FM), derive CG parameters from atomistic reference data. Top-down approaches, like the MARTINI 3 force field, involve systematic parameter optimization. While conventional bottom-up CG models may sometimes struggle to reproduce all target properties, the implementation of potentials within a combined framework (e.g., FM-MARTINI 3) can recover accurate self-assembly behavior worktribe.comworktribe.com. Careful optimization of parameters in MARTINI 3 models has been shown to precisely reproduce atomistic self-assembly behavior, including relevant thermodynamic properties in solution worktribe.comworktribe.com.

MD simulations have also been instrumental in understanding the self-assembly dynamics and kinetics of perylenediimide (PDI) DNA base surrogates. These studies have revealed a two-step mechanism for trimer formation, where two PDI molecules initially stack to form a dimer, followed by the alignment of a third PDI moiety on top to complete the trimer researchgate.net.

Conformational Landscapes and Intermolecular Interactions in this compound Aggregates

Molecular dynamics simulations offer a detailed molecular-level understanding of the various intermolecular interactions that govern the aggregation of this compound and its derivatives. These interactions include crucial forces such as van der Waals interactions and, where applicable, hydrogen bonding chemrxiv.org. In PDI aggregation, for instance, the self-assembly into ordered structures is driven by a delicate balance of attractive van der Waals interactions and repulsive electrostatic interactions between PDI pairs researchgate.net.

MD simulations are effective in elucidating the energetic landscapes that dictate the formation of stacked this compound structures, providing insights into the equilibrium configurations of multimers researchgate.net. The conformational flexibility of this compound molecules within aggregates is also a key area of investigation. Studies on covalent PDI dimers, for example, highlight the importance of twisting dihedral angles in the linking cores, as these can significantly influence the excited state geometry and inter-chromophore electronic coupling mdpi.com.

This compound diimides commonly form two main types of aggregates: H-type aggregates, characterized by face-to-face stacking of chromophores, which typically lead to a blue-shift in the molecular absorption spectrum; and J-type aggregates, resulting from head-to-tail aggregation, which generally cause a red-shift in the absorption mdpi.com. The degree of "area overlap" between successive π-conjugated this compound moieties is a significant factor determining the shift of the absorption maximum in these aggregates rroij.com. Furthermore, MD simulations reveal how solvent polarity and hydrophobic effects can profoundly influence PDI aggregation, leading to distinct optical and electronic properties, including the formation of excimer states or symmetry-breaking charge separated (SB-CS) states mdpi.com.

Exciton Localization and Delocalization Dynamics in this compound Assemblies via MD/Quantum Chemistry Coupling

Theoretical and computational studies employing a combination of molecular dynamics (MD) and quantum chemical methods are instrumental in understanding exciton localization and delocalization dynamics within this compound assemblies. This coupled approach allows for the simulation of aggregation behavior and the computation of excited-state properties in this compound diimide (PDI) derivatives citeab.com. Research indicates that the geometric arrangement of this compound chromophores significantly influences exciton behavior. For instance, PDI dimers with small intermolecular separations tend to form H-type geometries, while increasing separations can lead to J-type aggregates citeab.com.

Excitonic coupling in these dimers results in pronounced energy splitting between the S1 and S2 states, particularly when intermolecular separations are less than 15 Å citeab.com. A mixed quantum-classical dynamical approach, such as the Ad-MD|gLVC method, enables the computation of vibronic absorption spectra and nonadiabatic dynamics, explicitly accounting for the coupling between local excitations (LE) and charge-transfer (CT) states nih.govnih.gov. This methodology offers microscopic insights into how fluctuations in aggregate structure impact the vibronic spectrum and the population of LE and CT states nih.govnih.gov. Computational predictions suggest an exceptionally fast energy transfer (approximately 50 fs) between two local excitations in PDI dimers nih.govnih.gov.

Vibronic coupling, defined as the interplay between electronic and nuclear vibrational motion, is a critical mechanism in various photoinduced reactions, including energy transfer, charge transfer, and singlet fission nih.gov. Two-dimensional electronic spectroscopy (2DES) has been utilized to probe vibronic coherences in different perylenediimide slip stacks, revealing their role in forming excimers or mixed states between Frenkel excitons and charge transfer states nih.gov. Furthermore, theoretical modeling combined with experimental techniques has demonstrated that dynamic conformational fluctuations within this compound associations are crucial in dictating whether the system undergoes singlet fission or charge separation, particularly in water-soluble this compound-3,4,9,10-tetracarboxylate.

Theoretical Frameworks for Charge Transport and Energy Transfer Mechanisms in this compound-Based Materials

The efficiency of this compound-based materials in organic electronic devices hinges on a comprehensive understanding of their charge transport and energy transfer mechanisms. Theoretical frameworks provide the tools to model and predict these intricate processes at a molecular level.

Incoherent Hopping Models for Charge Carrier Mobility

Charge transport in organic semiconductors, such as those based on this compound diimides (PDIs), is frequently described by incoherent hopping models. In this regime, charge carriers are considered localized on individual molecules and "hop" between adjacent molecules. The semi-classical Marcus theory is widely applied to calculate carrier mobility, particularly under high-temperature approximations. This theory describes the hopping process as a self-exchange charge-transfer reaction between two molecules.

Computational investigations often combine density functional theory (DFT) with the incoherent charge-hopping model to explore the charge transport properties of PDI and its fluorinated derivatives. Key parameters analyzed include geometric structure, reorganization energy, frontier molecular orbitals, electron affinity (EA), ionization potential (IP), and transfer integral. For instance, the introduction of fluorine atoms into the bay region of PDI can transform the material from p-type to n-type or ambipolar, significantly enhancing electron mobility. This compound itself exhibits predicted electron affinity values in the range of 0.5-0.6 eV.

Anisotropic mobility, where charge transport varies with direction, is a notable characteristic, with maximal mobilities often observed along the parallel π-π stacking directions in dimers. While Marcus theory effectively models charge transport, quantum nuclear tunneling models, based on the hopping mechanism, have been proposed to account for the decrease in carrier mobility with increasing temperature at higher temperatures. Reorganization energy, a crucial factor in charge transfer rates, shows significant contributions from both middle (around 1500 cm⁻¹) and low (around 500 cm⁻¹) frequency vibrational modes in this compound.

Förster Resonance Energy Transfer (FRET) Mechanisms in this compound Dyads and Arrays

Förster Resonance Energy Transfer (FRET) is a non-radiative dipole-dipole coupling process where excited-state energy is transferred from a donor molecule to an unexcited acceptor molecule over nanometer distances. The rate constant for FRET is inversely proportional to the sixth power of the distance between the donor and acceptor pair, making it a sensitive "spectroscopic ruler". This compound and its derivatives, particularly this compound bisimides (PBIs), are frequently employed as FRET acceptors in various systems.

Multichromophore this compound arrays have demonstrated exceptionally efficient incoherent energy transfer, with transfer timescales on the order of approximately 1 picosecond and efficiencies reaching up to 99.98%. While Förster theory generally predicts the correct magnitude of transfer rates, deviations can occur at very close intermolecular distances due to the breakdown of the point-dipole approximation.

Intriguingly, FRET can occur with near-unit quantum efficiency in this compound bisimide dyads even when the transition dipole moments of the donor and acceptor are in a perfectly orthogonal arrangement, a scenario where the standard point dipole approximation of Förster theory would predict no energy transfer. This seemingly contradictory behavior is explained by the role of low-frequency ground-state vibrations, which transiently break the orthogonal arrangement, thereby enabling energy transfer. Environmental fluctuations can also induce FRET between orthogonally arranged dipoles. Furthermore, the delocalization of the exciton onto bridge units connecting donor and acceptor can significantly enhance the electronic coupling, leading to observed deviations from the predictions of Förster's spectral overlap expression. The contribution of common vibrational modes is also identified as a primary source of such deviations.

Electron Transfer Mechanisms (e.g., Photoinduced Electron Transfer - PET) in this compound-Based Systems

This compound diimides (PDIs) are prominent in organic electronic applications, including organic field-effect transistors and organic photovoltaic cells, owing to their high quantum efficiencies and strong electron-accepting characteristics. Photoinduced electron transfer (PET) is a key mechanism in many PDI-based systems, particularly when these compounds are functionalized with electron-donating groups like amines.

In PET, an electron from the electron lone pair of an amine can be transferred to the lowest unoccupied molecular orbital (LUMO) of the PDI core following optical excitation, resulting in the quenching of photoluminescence. This electron transfer process can be modulated by the protonation or deprotonation of the amine moiety, forming the basis for PDI-based pH sensors. The Marcus model of electron transfer is a theoretical tool used to calculate the electronic coupling strength between the involved electronic states.

Ultrafast intermolecular electron transfer from the excited singlet (S1) state of this compound to electron-accepting molecules has been observed, with the dynamics of this forward electron transfer process being highly correlated with the spatial distribution and distance between the donor and acceptor. While classically, electron transfer rates are expected to decrease with increasing donor-acceptor distance, the microscopic mechanism can be more complex and exhibit intricate dependencies on excitation conditions. Studies have also revealed intramolecular electron transfer in excited PBI radical anions between monomer subunits in PBI-PBI dimers. In rigid PBI structures, symmetry-breaking charge separation can occur in polar solvents, preventing structural relaxation into excimer states.

Singlet Fission Pathways in this compound Derivatives: Theoretical Predictions

Singlet fission (SF) is a photophysical process with the potential to significantly enhance the efficiency of organic solar cells by converting a single high-energy singlet exciton into two lower-energy triplet excitons. This phenomenon was first observed in anthracene (B1667546) crystals in 1965 and subsequently in other materials like tetracene and this compound. In this compound diimides (PDIs), SF is often an endothermic process, driven by an entropy gain.

Computational studies also explore the potential of chromophore rotations to tune SF kinetics in PBI dimers, in addition to relative horizontal displacements. Wave function composition analysis indicates that SF primarily proceeds via a superexchange mechanism in twisted PBI dimers, although direct two-electron and coherent pathways can also be operative in specific orientations. Dynamic fluctuations within this compound associations are key determinants in whether the system undergoes singlet fission or an alternative charge separation pathway. While SF in this compound crystals is known to be ultrafast (less than 50 fs), it often exhibits a relatively low triplet yield of 50%. In contrast, PDI films can achieve higher triplet yields (e.g., 140%) but with slower SF rates. Ultimately, optimizing SF rates and efficiencies in this compound derivatives involves fine-tuning the electronic coupling through precise molecular organization in the solid state.

Synthetic Methodologies and Functionalization Strategies for Perylene Compounds

Asymmetric Perylene (B46583) Diimide Synthesis and Regioselectivity Control

The synthesis of this compound diimides (PDIs) with controlled regioselectivity, particularly for asymmetric or specific regioisomers, remains a significant challenge in organic chemistry. This difficulty arises from the lack of facile synthetic routes and efficient separation methodologies for precursor compounds. Traditional bromination of this compound dianhydride (PDA) often yields a mixture of di-, tri-, and tetrabrominated PDIs, with the 1,7-dibromothis compound diimide being the predominant regioisomer and the 1,6-dibromothis compound diimide appearing as a minor product researchgate.netrsc.org. Non-symmetrically substituted this compound derivatives typically require multi-step synthetic processes researchgate.net.

Despite these challenges, significant advancements have been made in achieving regioselective synthesis and obtaining asymmetric this compound diimides:

Selective Methoxylation: A notable strategy for synthesizing regioisomerically pure 1,6-ditriflato-PDI (1,6-diOTf-PDI) involves using 1,6,9,10-tetrabromo-perylene monoimide as a starting material. A crucial step in this synthesis is the selective methoxylation at the 1,6-position researchgate.net.

Regioselective Iodination: A highly regioselective tetra-ortho-iodination reaction has been developed for PDIs. This method is particularly advantageous as it can be conducted on a multigram scale and allows for purification without the need for column chromatography ru.nl.

Controlled Bromination: Mild reaction conditions, employing organic solvents at room temperature, have been shown to enable controlled bromination of this compound diimides. By carefully varying the reaction conditions, it is possible to achieve selectivity towards either mono- or dibrominated products rsc.orgchinesechemsoc.orgepa.gov. For instance, regioselective bromination at the 7-position of 1-(4-tert-butylphenoxy)this compound can be achieved using N-bromosuccinimide (NBS), with the observed preference attributed to the resonance effect of the electron-donating 4-tert-butylphenoxy group and steric hindrance near the 12-position researchgate.net.

Selective Crystallization: The isolation of regioisomerically pure 1,6-(NO2)2-perylene-3,4,9,10-tetracarboxy tetrabutylester has been successfully achieved through selective crystallization techniques organic-chemistry.org.

Sonogashira Cross-Coupling: This powerful cross-coupling reaction has been utilized to synthesize 1,6- and 1,7-perylene diimides (PDIs) and this compound tetracarboxylic dianhydrides (PTCDs) from their corresponding regioisomeric mixtures of 1,6/1,7-dibromo precursors. The use of different alkynes, such as bulky triphenyl propyne (B1212725) (TPP) groups and non-bulky hexyl groups, facilitates facile chromatographic separation of the regioisomers x-mol.net.

Rh(III)-Catalyzed Methods: A mild and regioselective Rh(III)-catalyzed method has been developed for the synthesis of ortho-mono-indole fused PDI, resulting in a twisted configuration youtube.com.

Asymmetric PDIs, synthesized through various facile routes, exhibit distinct photoluminescent properties and often possess higher solubility compared to their symmetrical counterparts taylorandfrancis.com. The ability to obtain regioisomerically pure compounds is crucial as their optoelectronic properties can vary significantly, underscoring the importance of separating these regioisomers for their effective integration into advanced optoelectronic devices organic-chemistry.orgnih.gov.

The position of substitution on the this compound core significantly influences the properties of the resulting PDI. Substitution at the imide position, for example, can enhance solubility without altering the core's absorption and emission characteristics, leading to high fluorescence quantum yields researchgate.net. Conversely, substitutions in the bay region (positions 1, 6, 7, and 12) enable convenient modification of the photophysical and redox properties of PDIs researchgate.netrsc.org. Neutral bay substituents can induce a hypsochromic shift in both absorption and emission spectra by causing a deformation from planarity of the this compound core x-mol.net.

Green Chemistry Principles and Sustainable Synthesis of this compound Derivatives

The development of this compound derivatives, particularly this compound diimides (PDIs), has increasingly focused on incorporating green chemistry principles to minimize environmental impact. Traditional PDI synthesis often involves harsh conditions, including the use of high-boiling solvents (e.g., imidazole, quinoline, N-methyl-2-pyrrolidone (NMP)), elevated temperatures (typically above 160 °C), and frequently requires metal catalysts (such as zinc acetate) and a large excess of amine reactants (ranging from 4 to 20 equivalents) acs.org. These conventional methods contribute to substantial waste generation and reduced efficiency. Green chemistry approaches aim to address these issues by reducing or eliminating the need for organic solvents, catalysts, and excess reagents, and by employing milder reaction conditions.

Solvent-Free Mechanochemical Approaches

Mechanochemistry, which typically involves inducing chemical reactions through grinding or milling in the absence or near-absence of solvents, has emerged as a promising sustainable synthetic strategy for this compound derivatives. This approach significantly reduces solvent waste, minimizes reaction times, and can sometimes lead to different product selectivities compared to solution-based methods.

A notable advancement in this area is the use of twin-screw extrusion (TSE) for the continuous, scalable, and solvent-free synthesis of naphthalic imides and this compound diimides (PDIs) researchgate.nettaylorandfrancis.com. This method can achieve quantitative yields of PDIs without the need for excess amine reactants or extensive product purification researchgate.nettaylorandfrancis.com. TSE demonstrates good functional-group tolerance, yielding alkyl and benzyl (B1604629) amine-derived PDIs in high yields (50–99%) researchgate.nettaylorandfrancis.com. The incorporation of K2CO3 has enabled the synthesis of more challenging aniline-derived PDIs researchgate.nettaylorandfrancis.com. Automated continuous TSE processes have shown significantly higher throughput rates, such as approximately 1500 g/day for commercial pigments like Pigment Black 31 and 32, resulting in substantial waste reductions and improved efficiency compared to conventional solvent-based batch methods taylorandfrancis.com.

Another mechanochemical technique, ball milling , has been successfully applied to the cyclodehydrogenation of 1,1′-binaphthyl to this compound. This transformation can be achieved in air at room temperature with significantly reduced reaction times (5–30 minutes), offering a stark contrast to the harsh conditions typically required for this reaction in solution researchgate.net.

Hydrothermal Synthesis Methods

Hydrothermal synthesis (HTS) leverages water as a green solvent under elevated temperatures and pressures to facilitate chemical reactions. This method has proven highly effective for the sustainable synthesis of this compound derivatives.

High-purity, symmetrically substituted this compound and naphthalene (B1677914) bisimides can be obtained through hydrothermal condensation of monoamines with the corresponding bisanhydride, using only water as the reaction medium researchgate.netorganic-chemistry.org. This process proceeds quantitatively without the need for organic solvents, catalysts, or excess amines researchgate.netorganic-chemistry.org. Typical hydrothermal imidization conditions involve temperatures around 200 °C and autogenous pressures researchgate.netorganic-chemistry.org. The reaction time can be further shortened by introducing a non-nucleophilic base, such as Hünig's base.

Beyond direct synthesis, HTS has also been employed for the creation of inorganic-organic hybrid materials . For instance, this compound bisimide (PBI) dyes and silica (B1680970) have been successfully combined in a one-pot hydrothermal synthesis, directly from bisanhydrides, n-alkyl amines, and alkoxysilane precursors in water. This approach enables the simultaneous synthesis of both organic and inorganic components, leading to nanoscopic interpenetration and covalent linking, which can overcome aggregation issues and promote solution-like fluorescence in the hybrid materials.

Furthermore, this compound has been utilized as a precursor for the synthesis of This compound-derived carbon dots (PY-CDs) . This involves a two-step process: nitration of this compound followed by hydrothermal carbonization in an aqueous NaOH solution researchgate.net.

Catalyst-Free and Mild Reaction Conditions

The pursuit of sustainable synthesis also involves developing methodologies that eliminate the need for catalysts and operate under mild reaction conditions, such as lower temperatures or ambient pressure.

Catalyst-free syntheses of this compound derivatives have been successfully demonstrated:

A novel unsymmetrical five- and six-membered sulfur-annulated heterocyclic PDI derivative was obtained via a one-pot and catalyst-free synthetic route in high yield.

Regioselective 2,5,8,11-functionalization of PDI can be achieved through a catalyst-free one-step synthesis involving the 1,4-addition of aryl Grignard reagents, providing a simple and cost-effective method for synthesizing ortho-substituted PDIs.

As mentioned in the hydrothermal synthesis section, the imidization of this compound and naphthalene bisimides can quantitatively proceed without the use of catalysts researchgate.netorganic-chemistry.org. Similarly, perinone, a related fully conjugated aromatic compound, can be synthesized hydrothermally from its starting materials in stoichiometric ratios without the need for condensation promoters or catalysts.

Mild reaction conditions are also being increasingly adopted:

A tandem palladium-catalyzed deallylation/cyclization reaction has been developed for the synthesis of this compound monoanhydrides under mild conditions (weakly acidic and room temperature). This allows for the incorporation of labile functional groups into the this compound structure ru.nl.

The preparation of PDI derivatives has been reported under mild conditions at room temperature using 3-carboxamide-4-carboxyl this compound derivatives rsc.org.

Selective bromination of this compound diimides can be achieved under mild conditions (organic solvent, room temperature), enabling controlled mono- and dibromination chinesechemsoc.orgepa.gov.

A "soft" and sustainable strategy for PDI synthesis involves the opening of the anhydride (B1165640) groups of PDA to form soluble diester-type this compound-3,4,9,10-tetracarboxylic acid (MESAC) surrogates. This enables the preparation of PDIs under conditions compatible with thermolabile groups. Another protocol involves reacting PDA with aliphatic amines at temperatures between 20 °C and 60 °C using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Multi-Component Reactions and Modular Assembly of this compound Conjugates

Multi-component reactions (MCRs) represent a powerful synthetic tool in organic chemistry, characterized by the simultaneous reaction of three or more starting materials in a single pot to form a complex product that incorporates significant portions of each reactant acs.org. These reactions offer several advantages, including high atom economy, operational simplicity, and the ability to rapidly generate a diverse array of compounds, making them highly attractive for the modular assembly of this compound conjugates.

The application of MCRs and modular assembly strategies to this compound compounds enables the construction of intricate architectures with tailored properties:

"Click" Chemistry (Copper-Catalyzed Alkyne-Azide Cycloaddition - CuAAC): This highly efficient and selective reaction has been successfully employed in the synthesis of multicomponent N-annulated this compound diimide (NPDI) tetramer arrays researchgate.net. This modular approach facilitates the creation of complex this compound-based structures, demonstrating the versatility of "click" chemistry in constructing advanced this compound conjugates.

Metal-Coordination-Driven Self-Assembly: this compound diimide (PDI)-based multicomponent metallacages have been constructed through coordination-driven self-assembly, leveraging metal-ligand interactions to integrate multiple photosensitizers, such as PDI and benzothiadiazole derivatives, via Pt(II)-based coordination bonds researchgate.netx-mol.nettaylorandfrancis.com. These self-assembled metallacages exhibit enhanced singlet oxygen generation efficiency due to synergistic effects between the integrated photosensitizers and improved intersystem crossing promoted by the Pt(II) centers researchgate.net. The resulting barrel-shaped metallacages feature parallel PDI faces, facilitating favorable π-π stacking interactions within the structure researchgate.net.

Controlled Self-Organization: The controlled organization of functional dyes, including this compound derivatives, into highly ordered self-assembled arrays is a critical aspect of materials science, particularly for developing new materials with unique optoelectronic properties researchgate.netru.nl. This organization can be achieved through various interactions, including covalent bonds, as well as noncovalent forces such as hydrogen bonding, π-π stacking, and solvophobic effects ru.nl.

Dimension-Controlled Self-Organization: A modular approach involving the dimerization of this compound bisimide dyes via oligomethylene linkers has demonstrated the ability to control the self-organized architectures, leading to distinct columnar or lamellar structures depending on the odd or even number of methylene (B1212753) groups in the tether researchgate.net. This precise control over molecular packing directly impacts the material morphologies and charge-carrier mobilities researchgate.net.

N-Annulated PDI Dimers as Synthons: Dimerization strategies have been effectively utilized to create dimeric N-annulated PDI materials. These dimeric structures serve as valuable synthons for the construction of novel multi-PDI chromophore materials, exhibiting excellent solubility and film-forming capabilities organic-chemistry.org.

While MCRs may not always fulfill all the stringent criteria of "click" reactions (e.g., environmentally benign conditions, simple purification, consistently high yields), their inherent potential to construct complex conjugated polymers from simpler building blocks opens up exciting new avenues in conjugated polymer chemistry. This methodology streamlines synthetic pathways, ultimately contributing to reduced waste and reaction times associated with lengthy monomer synthesis acs.org.

Advanced Spectroscopic and Mechanistic Elucidation of Perylene Photophysics

Ultrafast Spectroscopy for Exciton (B1674681) Dynamics and Relaxation Pathways

The photophysical behavior of perylene (B46583) is centrally governed by the dynamics of its excited states, or excitons. Ultrafast spectroscopic techniques are indispensable for probing these ephemeral species, which exist on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. These methods provide a window into the fundamental processes of exciton formation, migration, and decay, which are critical for the application of this compound-based materials in optoelectronic devices.

Femtosecond Transient Absorption and Time-Resolved Fluorescence Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique used to map the relaxation pathways of photoexcited molecules. In a typical fs-TA experiment, a "pump" pulse excites the sample, and a subsequent "probe" pulse, delayed by a precisely controlled time, measures the change in absorption. By varying this delay, a time-resolved spectral map is generated, revealing the evolution of excited states. For this compound systems, fs-TA can identify unique low-energy transitions that serve as clear markers for specific states, such as excimers, without interference from overlapping singlet-state absorptions. This technique has been instrumental in studying excimer formation in both covalently linked this compound dimers and self-assembled aggregates. Studies have achieved temporal resolutions as fine as 12 femtoseconds, allowing for the direct observation of coherent exciton transport immediately following photoexcitation.

Time-resolved fluorescence spectroscopy complements fs-TA by monitoring the decay of emitted light from the excited states. Techniques like time-correlated single-photon counting (TCSPC) can measure fluorescence lifetimes, providing kinetic information about radiative decay processes. In this compound films, time-resolved fluorescence has been used to distinguish between different emitting species, such as monomer emission and the broad, red-shifted fluorescence characteristic of excimers. The combination of fs-TA and time-resolved fluorescence allows for a comprehensive understanding of the excited-state landscape, tracking both radiative and non-radiative decay channels. For instance, in a J-type dimer of this compound monoimides, ultrafast fs-TA studies demonstrated that a mixed excimer state, involving both localized Frenkel excitons and charge-transfer character, mediates a symmetry-breaking charge separation process.

TechniqueInformation ObtainedTimescaleApplication in this compound Systems
Femtosecond Transient Absorption (fs-TA) Evolution of excited state absorption, identification of transient species (e.g., excimers, radical ions).Femtoseconds to PicosecondsProbing excimer formation, singlet fission, and charge transfer dynamics.
Time-Resolved Fluorescence Spectroscopy Fluorescence decay kinetics, lifetimes of emissive states.Picoseconds to NanosecondsDifferentiating monomer vs. excimer emission, quantifying radiative decay rates.

Dynamics of Exciton Formation and Decay in this compound Aggregates

In aggregated this compound systems, the photophysical dynamics are dictated by the interplay between individual molecules. Upon photoexcitation, an initial Frenkel exciton, which is a delocalized excited state spread over multiple molecules, is often formed. The size of the molecular aggregate plays a critical role in these initial dynamics. In larger aggregates of this compound bisimide (PBI), consisting of more than ten subunits, complex exciton dynamics precede the eventual formation of an excimer, a localized excited-state dimer. In smaller aggregates, this localization process is more direct.

The journey of an exciton within an aggregate involves several key steps. Polarization-dependent fs-TA measurements can track the transient reorientations of electronic transition dipoles, revealing coherent energy migration processes along the aggregate structure before excimer formation. This initial delocalized state is often short-lived. For example, in H-type PBI aggregates, the initially formed Frenkel exciton localizes into an excimer state. This process of excited dimer formation followed by structural rearrangement can be significantly faster in a simple dimer compared to larger aggregates.

Following formation, excitons can migrate through the aggregate. This motion can be coherent (wavelike) or incoherent (diffusive hopping). In thin films of this compound diimides (PDIs), studies have revealed a sub-picosecond phase of coherent exciton transport followed by a diffusive phase. The efficiency of this transport is strongly linked to the nanoscale morphology, with larger crystalline domains exhibiting higher diffusion coefficients. Ultimately, the exciton decays through various channels, including radiative relaxation (fluorescence) from an excimer state, or non-radiative pathways. In some cases, competing processes like singlet fission, where one singlet exciton splits into two triplet excitons, can occur on an ultrafast timescale (< 30 fs).

Photophysical Mechanisms in this compound Aggregation

The aggregation of this compound molecules profoundly alters their photophysical properties. The specific geometric arrangement of the molecules within the aggregate dictates the nature of the excitonic coupling and, consequently, the resulting spectroscopic signatures and decay pathways.

H- and J-Aggregate Formation and Spectroscopic Signatures

The classification of molecular aggregates into H- and J-types is based on the pioneering work of Kasha, which describes the excitonic coupling between transition dipole moments of adjacent molecules.

H-aggregates: Occur when transition dipoles are arranged in a parallel, "side-by-side" or "sandwich" fashion. This results in a positive excitonic coupling, leading to a blue-shift in the absorption spectrum compared to the monomer. H-aggregates are typically characterized by suppressed fluorescence (subradiance) due to the lowest excited state being optically forbidden. The absorption spectra of H-aggregates often show a diminished intensity of the lowest energy (0-0) vibronic peak relative to the higher energy (0-1) peak. This compound and many simple PDI derivatives tend to form H-aggregates due to dominant π-π stacking interactions.

J-aggregates: Form when transition dipoles are arranged in a "head-to-tail" fashion. This leads to a negative excitonic coupling, resulting in a characteristic red-shift in the absorption spectrum (the J-band) and enhanced fluorescence (superradiance). In J-aggregates, the ratio of the 0-0 to 0-1 emission intensities tends to decrease with increasing temperature.

In reality, the distinction is not always sharp. The photophysics of tightly packed π-stacked systems, like those of many this compound derivatives, are influenced by an interference between long-range Coulombic coupling (as in Kasha's model) and short-range coupling from wavefunction overlap, which can facilitate charge-transfer (CT). This interference can lead to hybrid aggregate types, such as Hj-aggregates (H-like but with some J-character) and hJ-aggregates (J-like with some H-character). In some cases, destructive interference between the coupling mechanisms can result in "null-aggregates," which display monomer-like absorption spectra despite the close proximity of the chromophores.

Aggregate TypeDipole ArrangementAbsorption Spectrum ShiftEmission PropertiesVibronic Intensity Ratio (Absorption A₀-₀/A₀-₁)
H-aggregate Parallel (Side-by-side)Blue-shiftedSuppressed (Subradiant)Decreased
J-aggregate Head-to-tailRed-shiftedEnhanced (Superradiant)Increased
Hj/hJ-aggregate IntermediateVariesVariesIntermediate
Null-aggregate -Monomer-likeMonomer-likeMonomer-like

Aggregation-Induced Emission (AIE) Mechanisms in this compound Systems

While many this compound derivatives suffer from aggregation-caused quenching (ACQ) due to the formation of non-emissive H-aggregates or excimers, a phenomenon known as Aggregation-Induced Emission (AIE) can also occur. In AIE, molecules that are weakly or non-emissive in dilute solution become highly luminescent upon aggregation. This counterintuitive effect was first conceptualized in 2001.

The primary mechanism behind AIE is the restriction of intramolecular motion (RIM) . In solution, excited molecules can dissipate energy through non-radiative pathways involving intramolecular rotations or vibrations. In the aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels and forces the exciton to decay radiatively, thus "turning on" the fluorescence.

For this compound systems, achieving AIE often requires specific chemical modifications to disrupt the typical π-π stacking that leads to quenching. By introducing bulky substituents or creating specific molecular geometries, the formation of detrimental species like excimers can be suppressed in favor of emissive aggregates. For example, modifying a this compound diimide with two quinoline moieties at the bay positions can transform its behavior from ACQ to AIE. The integration of AIE and other properties, like two-photon absorption, into a single this compound-based molecule is an active area of research for developing advanced materials for bio-imaging and other applications.

Exciton Quenching Pathways in Aggregated this compound Diimides

In many PDI aggregates, particularly those with small steric bulk that allows for close cofacial π-stacking, fluorescence is significantly quenched. This quenching is due to the opening of efficient non-radiative decay pathways for the excited state. Computational and experimental studies have identified several key quenching mechanisms:

Singlet Fission (SF): This is a spin-allowed process where a singlet exciton in one molecule shares its energy with a neighboring ground-state molecule to produce two triplet excitons. While direct singlet fission can be endothermic in some PDI systems, evidence suggests that it can be facilitated by intermediate CT states, providing another efficient quenching pathway for the initial singlet exciton.

Non-radiative Relaxation: This involves the dissipation of the exciton's energy as heat, often promoted by structural relaxation and the formation of low-energy, non-emissive states like excimers. The strong electronic coupling in tightly packed cyclophane-structured PDIs, for example, can enhance non-radiative decay, leading to very low fluorescence quantum yields.

These quenching pathways are highly dependent on the geometry of the aggregate. Introducing bulky substituents on the PDI core can insulate the chromophores, preventing close aggregation and thereby suppressing these quenching mechanisms, leading to higher photon output.

Mechanistic Studies of Intramolecular Charge Transfer (ICT) in this compound Derivatives

The photophysics of this compound derivatives can be significantly modulated by designing molecules with donor-acceptor (D-A) architecture, which facilitates intramolecular charge transfer (ICT) upon photoexcitation. Mechanistic studies have focused on understanding how the electronic coupling between the this compound core (acting as either donor or acceptor) and appended functional groups dictates the efficiency and dynamics of this charge transfer process.

A series of asymmetric D-A compounds, where diphenylamine (DPA) derivatives serve as electron donors linked to the C-3 position of a this compound acceptor, have been synthesized to explore ICT properties. nih.govacs.org The nature of the substituent on the DPA moiety systematically regulates the ICT characteristics. nih.govacs.org Steady-state spectroscopy reveals a clear trend where electron-donating groups enhance the ICT process compared to electron-withdrawing groups. nih.govacs.org

Femtosecond transient absorption (fs-TA) spectroscopy provides direct evidence for the ICT mechanism. nih.govacs.org For instance, in D-A systems substituted with a strong electron-withdrawing group like cyanide (CN), the fs-TA data confirms a transition mix of both forward ICT (from the donor to the this compound acceptor) and a reverse ICT (rICT) from the arylamine donor to the CN group. nih.govacs.org This complex behavior is supported by Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, which confirm the presence of ICT states for various substituents. nih.govacs.org The positioning of donor groups is also critical; placing naphthalene (B1677914) monoimide donors at the imide positions of a this compound imide acceptor, rather than the bay positions, has been shown to completely suppress parasitic ICT processes while maintaining efficient energy transfer. rsc.org This highlights the importance of molecular geometry in controlling electron transfer pathways. rsc.org

The following table summarizes the effect of different substituents on the ICT properties of 3-(N,N-bis(4'-(R)-phenyl)amino)this compound derivatives.

Substituent (R)NatureEffect on ICT
OMeElectron-DonatingStrong ICT character
MeElectron-DonatingModerate ICT character
HNeutralBaseline ICT character
FElectron-WithdrawingReduced ICT character
CNElectron-WithdrawingComplex ICT and rICT

Advanced NMR and EPR Spectroscopic Probes for this compound Electronic States

Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) provide profound insights into the electronic structure, molecular packing, and dynamics of this compound-based materials.

NMR Spectroscopy: High-resolution solid-state NMR (SSNMR) is a powerful tool for characterizing the structural and dynamic properties of this compound derivatives in the solid state. acs.org By combining SSNMR experiments with DFT calculations, it is possible to elucidate the supramolecular packing and conformational features of this compound pigments. acs.org For instance, ¹H and ¹³C SSNMR can distinguish between different crystalline environments and reveal details about intermolecular interactions, such as the staggering stacking characteristic of this compound-based materials. acs.orgresearchgate.net In solution, ¹H NMR provides characteristic signals for the aromatic protons of the this compound core, typically appearing in the range of 7.5 to 8.4 ppm, which shift upon substitution. researchgate.netucl.ac.ukchemicalbook.com

EPR Spectroscopy: EPR spectroscopy is indispensable for characterizing paramagnetic species, such as radical ions and photoexcited triplet states of this compound derivatives. The generation of this compound diimide (PDI) radical anions, which can be induced chemically or photochemically, is readily confirmed by EPR. researchgate.netcolumbia.edu The EPR spectrum of a monomeric PDI radical anion typically shows a well-resolved hyperfine structure. researchgate.net In contrast, the spectrum of aggregated PDI radical anions often appears as a single, broad line, indicating rapid spin delocalization or hopping along the π-stacked assembly. researchgate.net

Transient EPR spectroscopy is particularly useful for studying photogenerated species. nih.gov In systems where a PDI is linked to a stable radical like TEMPO, photoexcitation can lead to the formation of strongly coupled trip-quartet (one triplet and one radical) or trip-quintet states. nih.gov The field-swept, echo-detected EPR spectra of these states provide information on the magnetic properties and the strength of the exchange interaction between the spin centers. nih.gov Furthermore, rapid-scan EPR has been used to obtain highly-resolved spectra of the this compound cation radical, allowing for the characterization of very small hyperfine couplings. nih.gov

The following table highlights the application of advanced spectroscopic techniques to probe this compound electronic states.

TechniqueSystem StudiedInformation Obtained
Solid-State NMRThis compound bisimide pigmentMolecular packing, conformational features, and local structural disorder. acs.org
Solution ¹H NMRThis compoundCharacteristic chemical shifts of core protons (δ ≈ 7.5-8.4 ppm). researchgate.netchemicalbook.com
EPR SpectroscopyPDI radical anionConfirmation of radical formation; distinction between monomeric and aggregated species. researchgate.netresearchgate.net
Transient EPRPDI-TEMPO conjugatesCharacterization of photogenerated trip-quartet states and magnetic interactions. nih.gov
Rapid-Scan EPRThis compound cation radicalHigh-resolution hyperfine couplings. nih.gov

Perylene Based Supramolecular Architectures and Self Assembled Systems

Principles of Non-Covalent Interactions in Perylene (B46583) Self-Assembly

The self-assembly of this compound-based molecules is governed by a delicate balance of multiple non-covalent forces. The dominant interaction is typically π-π stacking , which arises from the strong attractive forces between the extensive aromatic cores of adjacent this compound molecules. acs.org This interaction promotes the formation of one-dimensional columnar structures. The specific geometry of the π-stacking, such as the degree of longitudinal or transverse slipping between molecules, is critical in determining the electronic and photophysical properties of the resulting assembly. nih.gov

This compound Diimide (PDI) Self-Assembly into Ordered Nanostructures

This compound diimides (PDIs) are widely utilized as foundational units for creating ordered nanomaterials due to their predictable self-assembly behavior. mdpi.com The process is primarily driven by the aforementioned π-π stacking of the this compound cores, often supplemented by hydrogen bonding or other interactions mediated by substituents. acs.org This assembly can occur in solution, leading to the formation of various nanostructures, including one-dimensional nanofibers, nanobelts, and nanotubes, as well as zero-dimensional nanoparticles. knu.ac.krelsevier.com The morphology of these structures is highly dependent on molecular design and the conditions of the self-assembly process, such as solvent, temperature, and concentration. nih.govknu.ac.kr

The optical and electronic properties of PDI assemblies are critically dependent on the specific arrangement of the chromophores relative to one another. This arrangement gives rise to two primary types of spectroscopic aggregates: H-aggregates and J-aggregates. mdpi.com

H-aggregates are characterized by a face-to-face (or slip-stacked) arrangement of the PDI molecules. nih.gov This parallel orientation leads to strong excitonic coupling between the transition dipoles, resulting in a blue-shift (hypsochromic shift) of the main absorption band compared to the monomeric PDI. H-aggregates are often weakly emissive or non-fluorescent. mdpi.comnih.gov

J-aggregates involve a head-to-tail arrangement of the PDI molecules. This alignment results in a red-shift (bathochromic shift) of the absorption band and often leads to enhanced fluorescence with a small Stokes shift. mdpi.comnih.gov

Control over whether H- or J-aggregates form is a key aspect of designing functional PDI-based materials. nih.govbris.ac.uk This control can be exerted by modifying the molecular structure, for instance, by introducing bulky substituents in the bay positions (1, 6, 7, and 12) of the this compound core. Such substitutions induce a twist in the aromatic plane, which can sterically hinder the formation of H-aggregates and favor the formation of emissive J-aggregates. mdpi.comnih.gov Solvent polarity and other environmental factors also play a significant role in dictating the final aggregate type. nih.gov

Substituents attached to the imide nitrogens of the PDI molecule provide a powerful and versatile tool for controlling self-assembly without significantly altering the intrinsic electronic properties of the this compound core. nih.gov The nature of these substituents can dictate solubility, introduce specific intermolecular interactions, and sterically guide the packing of the molecules.

For example, attaching long, linear alkyl chains can promote aggregation in nonpolar solvents and influence the morphology, leading to structures like nanobelts. elsevier.com In contrast, introducing bulky or branched side chains can disrupt close packing and result in the formation of nanoparticles. elsevier.com The introduction of hydrophilic groups, such as oligo(ethylene glycol) (OEG) chains, can render PDIs water-soluble and lead to the formation of amphiphilic structures that self-assemble in aqueous environments. nih.govbris.ac.uk Furthermore, functional groups capable of hydrogen bonding, like amides, can be incorporated into the imide substituents to add another layer of directional control, leading to more robust and defined supramolecular polymers. chinesechemsoc.orgrsc.org The strategic placement of different substituents can create asymmetric PDIs, which exhibit complex assembly mechanisms and can form unique coiled or helical nanostructures. nih.govbris.ac.uk

Peptide-Directed Self-Assembly of this compound Conjugates for Bio-Organic Materials

The conjugation of peptides to PDI molecules creates a powerful class of bio-organic hybrid materials where the self-assembly process can be programmed by the peptide sequence. nih.gov Peptides offer several advantages: they are biocompatible, their synthesis is well-established, and their propensity to form specific secondary structures (e.g., β-sheets) can be harnessed to direct the organization of the attached PDI units into well-defined nanostructures. sciforum.net

For instance, amyloidogenic peptide sequences, known for their high tendency to form cross-β-sheet filaments, have been used to guide PDIs into long, linear, and unbranched nanofilaments. sciforum.netsciforum.net In these systems, the peptide backbone forms the core of the filament through hydrogen bonding, while the PDI moieties are positioned on the periphery. sciforum.net The final architecture and photophysical properties of these PDI-peptide conjugates can be finely tuned by altering the peptide sequence, demonstrating how increasing the hydrophobicity of residues near the PDI core can modulate the aggregate type. researchgate.net This approach enables the creation of kinetically controlled, pathway-dependent assemblies, where different nanostructures can be formed from the same molecule simply by changing the assembly conditions. nih.govresearchgate.net These materials hold promise for applications in bioelectronics and bioimaging. sciforum.net

This compound in Host-Guest Chemistry and Macrocyclic Systems

The field of host-guest chemistry involves the complexation of a "guest" molecule within the cavity of a larger "host" molecule. nih.gov this compound and its derivatives can act as excellent guests due to their defined size, shape, and rich electronic properties. Encapsulating a this compound derivative within a macrocyclic host, such as a cyclophane, cucurbituril, or a metal-organic cage, can significantly alter its properties. researchgate.netacs.org This complexation can prevent aggregation, enhance solubility in water, and modify the photophysical characteristics of the this compound guest, for instance, by protecting it from quenchers and leading to higher fluorescence quantum yields. researchgate.net

Highly charged cyclophane hosts have been shown to form stable complexes with dicationic PDIs in aqueous media, enabling efficient energy transfer from the host to the guest. acs.org In addition to acting as guests, this compound units can be incorporated into the structure of the macrocycle itself. nih.gov For example, bis-perylene diimide macrocycles have been synthesized where two PDI units are linked together, forcing them into close proximity. This pre-organization leads to strong intramolecular π-π stacking, which significantly impacts the electronic properties of the system. nih.gov

Supramolecular Polymerization of this compound Building Blocks

Supramolecular polymerization is the process of forming long, polymer-like chains from monomeric building blocks linked by reversible, non-covalent interactions. chinesechemsoc.org PDI derivatives are ideal monomers for supramolecular polymerization due to their strong tendency to form one-dimensional stacks. nih.gov The polymerization process is often cooperative, meaning that after an initial slow nucleation step, the subsequent growth of the chain becomes much more favorable. acs.org

A key advancement in this area is the development of "living" supramolecular polymerization, which allows for precise control over the length and polydispersity of the resulting polymers. nih.gov This can be achieved through a seeded growth mechanism, where pre-formed small aggregates ("seeds") are added to a solution of monomeric PDIs. The monomers then add to the ends of the seeds, initiating a chain-growth process without spontaneous nucleation. acs.orgnih.gov This technique has been used to create well-defined supramolecular block copolymers by sequentially adding different PDI monomers to the growing chain. nih.gov The properties of these supramolecular polymers, including the mechanism of their formation (cooperative vs. isodesmic), can be tuned by modifying the chemical structure of the PDI building blocks, for instance, by altering substituents at the bay or imide positions. chinesechemsoc.orgrsc.org

Perylene in Advanced Organic Electronic and Photonic Systems: Mechanistic Insights

Organic Photovoltaics (OPVs) and Exciton-to-Charge Conversion Mechanisms

Organic Photovoltaics (OPVs) leverage organic semiconductors to convert light into electricity. The fundamental process in OPVs involves several key steps: photons are absorbed, leading to the formation of excitons; these excitons then diffuse to the donor-acceptor (D/A) interface, where exciton (B1674681) dissociation and charge transfer occur; finally, the separated free charge carriers are transported to the electrodes for collection rsc.orgmdpi.comspiedigitallibrary.org. Perylene (B46583) and its derivatives have garnered attention as both donor and acceptor materials in OPVs due to their high absorption coefficients, electron mobility, and photostability rsc.orgacs.org.

Exciton Dissociation and Charge Generation at this compound/Acceptor Interfaces

Exciton dissociation at the donor-acceptor interface is a critical step in organic solar cells, enabling the conversion of light-generated excitons into free charge carriers rsc.orgmdpi.comkaust.edu.sa. At these interfaces, charge transfer (CT) states are formed following exciton dissociation rsc.orgmdpi.comkaust.edu.sa. The delocalization of the electronic states involved plays a crucial role in overcoming the Coulomb attraction inherent to these CT excitons aps.orgresearchgate.net. The "excess energy" of a hot CT exciton can further facilitate the charge separation process aps.orgresearchgate.net.

Efficient exciton dissociation directly contributes to a higher photocurrent in OPV devices acs.org. However, the morphology of the active layer significantly impacts this process. For instance, this compound diimide (PDI) monomers tend to crystallize into large domains, which can inhibit exciton dissociation when mixed with polymer donors in bulk heterojunctions acs.org. The use of processing additives, such as 1,8-diiodooctane (B1585395) (DIO), has been shown to increase the structural order of both donor and PDI acceptor materials, leading to a significant improvement in exciton dissociation efficiency and a reduction in geminate recombination researchgate.net. In some PDI-based organic solar cells, charges can separate rapidly, often in less than 1 picosecond, resulting in a high quantum yield of approximately 90% for free charge carrier generation nih.gov.

Table 1: Impact of Solvent Additive on PDI-based OPV Performance

Processing ConditionPower Conversion Efficiency (PCE)Geminate RecombinationExciton Dissociation Efficiency
Without 1,8-diiodooctane (DIO)0.13% researchgate.netHigh (essentially none split into spatially separated charge carriers) researchgate.netLow researchgate.net
With 0.4 vol% DIO3.1% researchgate.netSignificantly reduced researchgate.netSignificantly improved researchgate.net

Charge Separation and Recombination Dynamics

Following exciton dissociation, the dynamics of charge separation and recombination are paramount for efficient OPV operation. Charge separation into free charge carriers only occurs if there are sufficiently strong intermolecular interactions to overcome the Coulomb attraction of the charge transfer exciton; otherwise, the CT exciton may relax into a bound polaron pair aps.orgresearchgate.net. Rapid and long-range charge separation in polymer-fullerene organic solar cells is essential to overcome geminate recombination, where electron-hole pairs recombine before they can be extracted nih.gov.

However, in certain PDI-based organic solar cells, external charge extraction can be hindered by faster nongeminate decay pathways that lead back to the ground state or lower-lying triplet states nih.gov. The energetic landscape at the donor-acceptor interface, particularly the polarization energy, significantly influences the barriers to charge separation and subsequent recombination nih.gov. Molecular motions at room temperature can dynamically reduce these charge separation barriers nih.gov. Furthermore, materials with higher crystallinity and lower energetic disorder, such as fused-ring non-fullerene acceptors like PDI derivatives, can enhance the diffusion length of both excitons and free carriers, thereby suppressing recombination by facilitating their movement to pure phases mdpi.com. Conversely, the formation of large donor or acceptor aggregates, exceeding the exciton diffusion length, can lead to efficiency losses by limiting the number of excitons that reach an interface for dissociation mdpi.com.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence Mechanisms

This compound is a well-regarded blue fluorescent material, known for its chemical stability and high quantum yield, making it an attractive candidate for Organic Light-Emitting Diodes (OLEDs) aip.org. OLED operation fundamentally involves the injection and transport of charge carriers (electrons and holes), their subsequent recombination to form excitons, and the radiative recombination of these excitons to emit light researchgate.netspiedigitallibrary.org.

Role of Aggregation Behavior in OLED Performance and Lifetime

To mitigate these issues, doping methods have historically been employed to suppress this compound aggregation in OLEDs aip.org. Recent research has shown that suppressing the aggregation of this compound monomers in the solid state, for example, by incorporating them into a zinc-based coordination polymer glass, can lead to enhanced blue emission and a high photoluminescent quantum yield of 75.5% under ambient conditions rsc.org. Molecular aggregation also directly influences fluorescence lifetime and quantum yield; monomeric forms of this compound bisimides (PBI) in polymer films generally exhibit higher quantum yields compared to their dimeric or oligomeric aggregated states rsc.org. Thermal treatment of this compound ester derivatives in OLEDs can also lead to the formation of denser nanofilms and a red-shift in electroluminescence, often attributed to the formation of excited dimers (excimers) researchgate.net.

Organic Field-Effect Transistors (OFETs) and Charge Transport Mechanisms

This compound derivatives are widely utilized in Organic Field-Effect Transistors (OFETs) due to their favorable charge carrier mobility and ability to form ordered structures ontosight.ai. Charge transport in organic semiconductors, including this compound-based materials, is predominantly governed by hopping mechanisms, a consequence of the localized and discontinuous nature of their molecular orbitals and band structure researchgate.netunina.it. Carrier mobility is a crucial parameter quantifying the efficiency of charge transport within these organic films researchgate.net.

This compound diimide (PDI) derivatives are particularly important n-type (electron-transporting) organic semiconducting materials, characterized by their high electron affinities and excellent self-assembling properties acs.org. Core-cyanated PDI derivatives, such as PDI8-CN2 and PDIF-CN2, are extensively investigated for developing high-performance n-type OFETs mdpi.com. The molecular and crystal structures of this compound derivatives significantly influence the disorder experienced by charge carriers, thereby affecting charge transport unige.ch. Attaching longer core substituents to this compound derivatives can suppress potential fluctuations in the transistor channel, leading to increased mobility in the activated regime without altering intrinsic transport properties unige.ch.

Charge transport in PDI-8CN2 transistors, for example, is primarily ruled by thermally activated hopping mechanisms unina.it. However, the presence of charge trap states can substantially impact the electrical properties and mobility, especially above certain temperatures unina.it. The interface between the electrodes and the organic material also plays a role in limiting charge transport acs.org. This compound single crystals have demonstrated impressive electron mobilities, reaching up to 5.5 cm²/V·s at room temperature, and can exhibit ambipolar device operation, meaning both n-channel (electron) and p-channel (hole) activity aip.org. Some soluble this compound diimide derivatives have also shown ambipolar transport properties researchgate.net. This compound diimide derivatives generally exhibit electronic mobilities ranging from 10⁻³ to 10⁻¹ cm²/V·s beilstein-journals.org. Furthermore, pyrene-fused PDI derivatives have shown promising p-type mobilities, with reported values up to 1.13 cm²/V·s in bottom-contact OFET devices rsc.org.

Table 3: Reported Charge Carrier Mobilities for this compound and its Derivatives in OFETs

MaterialType of CarrierMobility (cm²/V·s)Device Configuration / NotesSource
This compound single crystalElectron5.5Room temperature, single crystalline OFET aip.org
This compound single crystalHoleAmbipolar operation observedSingle crystalline OFET aip.org
This compound diimide derivativesElectron10⁻³ to 10⁻¹General range beilstein-journals.org
N,N'-bis(1-pentyl)hexyl-3,4,9,10-perylene diimide (PDI-4)Electron5 x 10⁻⁴Solution-processed, bottom gate OFETs researchgate.net
PDI-8CN2ElectronThermally activated hoppingIn vacuum, dark unina.it
PDIF-CN2 single crystalsElectronUp to 4With vacuum gaps as dielectric barriers mdpi.com
Pyrene fused PDI derivativesp-type (hole)Up to 1.13Spin-coating, bottom-contact OFETs in air rsc.org

Hopping Transport and Delocalization in this compound Columnar Phases

This compound derivatives often form columnar phases through the stacking of disc-like molecules, creating one-dimensional pathways for anisotropic charge migration acs.org. This π–π overlap within the columns is crucial for efficient charge transport. In these ordered columnar phases, charge transport is frequently described by a hopping mechanism, particularly at lower temperatures where the dependence on the electric field becomes more pronounced researchgate.netnih.gov.

Research indicates that electron mobilities in the ordered columnar phases of this compound tetracarboxylic bisimide (PTCBI) derivatives bearing disiloxane (B77578) chains can exceed 0.1 cm² V⁻¹ s⁻¹ at room temperature researchgate.net. In disordered columnar phases, electron mobility can reach the order of 10⁻³ cm² V⁻¹ s⁻¹ researchgate.net. The analysis of electron transport characteristics in these phases suggests a closed aggregation of the π-conjugated cores, which contributes to high electron mobilities researchgate.net.

Furthermore, studies on iodine-doped this compound-based metal-organic frameworks (MOFs) have revealed a through-space hopping mechanism along the herringbone this compound packing rsc.org. This through-space hopping contributes to conductivities of approximately 10⁻⁵ S cm⁻¹ in two-contact single-crystal devices rsc.org. In self-assembled perylenediimide nanostructures, photoexcitation leads to rapid charge separation, and charge recombination is significantly decelerated by electron delocalization along the tightly stacked PDI units researchgate.net. This delocalization mechanism results in an exceptional charge separation to charge recombination rate ratio (kCS/kCR) of 3000 researchgate.net.

Table 1: Charge Transport Characteristics in this compound Columnar Phases

This compound Derivative/SystemPhase TypeCharge Transport MechanismTypical Mobility/ConductivityKey ObservationReference
PTCBI with disiloxane chainsOrdered ColumnarHopping> 0.1 cm² V⁻¹ s⁻¹ (electron)Closed aggregation of π-cores researchgate.net
PTCBI with trisiloxane chainsDisordered ColumnarHopping~10⁻³ cm² V⁻¹ s⁻¹ (electron)Temperature-independent at RT, field-dependent at low T researchgate.net
Iodine-doped this compound-based MOFCrystalline (Herringbone Packing)Through-space Hopping~10⁻⁵ S cm⁻¹Enhanced conductivity upon partial ligand oxidation rsc.org
Self-assembled PDI nanostructuresColumnar StacksElectron DelocalizationkCS/kCR ratio of 3000Decelerated charge recombination researchgate.net

Anisotropic Charge Mobility in this compound Films and Crystals

Charge transport in this compound films and crystals often exhibits significant anisotropy, meaning that charge carriers move more efficiently along specific directions within the material's structure scispace.comaps.orgaip.org. This anisotropy is a direct consequence of the ordered molecular packing.

For instance, two-dimensional this compound single crystals, grown using a space-confined strategy, crystallize in the α-form and display strong optical absorption anisotropy aps.org. Field-effect transistors fabricated using this compound single crystals have shown hole mobilities of approximately 9.62 × 10⁻⁴ cm² V⁻¹ s⁻¹ at room temperature, with observed anisotropy in mobility, confirming the anisotropic packing of this compound molecules aip.org.

In this compound-DTTCNQ cocrystals, polymorphism leads to different molecular stacking in α- and β-phases, resulting in substantial differences in charge transport properties scispace.com. In the α-phase crystal, the maximum anisotropic mobility for holes is in the xy direction, and for electrons, it is in the xz direction. In the β-phase, maximum anisotropic mobilities are in the xy and yz directions for holes and electrons, respectively scispace.com. These anisotropic mobilities are closely linked to transfer integrals between molecules scispace.com.

Table 2: Anisotropic Charge Mobility in this compound Crystals

Crystal Type/PhaseCharge CarrierMaximum Anisotropic Mobility DirectionTypical Mobility Value (cm² V⁻¹ s⁻¹)Reference
This compound Single CrystalHoleN/A (Anisotropy observed)~9.62 × 10⁻⁴ aip.org
This compound-DTTCNQ (α-phase)Holexy directionN/A (relative values discussed) scispace.com
This compound-DTTCNQ (α-phase)Electronxz directionN/A (relative values discussed) scispace.com
This compound-DTTCNQ (β-phase)Holexy directionN/A (relative values discussed) scispace.com
This compound-DTTCNQ (β-phase)Electronyz directionN/A (relative values discussed) scispace.com

Influence of Molecular Packing and Orientation on Charge Transport

The efficiency of charge transport in this compound-based materials is intricately linked to their molecular packing and orientation mdpi.comresearchgate.net. The distance and relative orientation of π-systems between neighboring molecules directly control the electronic coupling, which is a critical factor for charge mobility researchgate.net.

For this compound diimide (PDI) derivatives, the solid-state packing and charge transport properties can be tuned by varying the position of substituents, such as ester groups in the side chain relative to the this compound core rsc.org. High crystallinity, indicated by sharp X-ray diffraction peaks, generally correlates with improved charge transport rsc.org. For instance, certain PDI isomers have shown mobility values ranging from 0.03 cm² V⁻¹ s⁻¹ to 0.22 cm² V⁻¹ s⁻¹, with the highest mobility observed in isomers where the ester group position leads to stacking geometries favorable for charge transport rsc.org.

In thin films of this compound diimide substituted with swallow-tail terminal alkyl chains, thermal annealing can modify the morphology, leading to a "SoftCr" structure where lamellae of stacked aromatic PDI cores align parallel to the substrate plane nih.gov. This optimized molecular packing upon annealing enhances electron mobilities in organic field-effect transistors (OFETs) nih.gov. Further enhancement can be achieved by orienting the PDI columns using alignment layers or mechanical rubbing nih.gov.

Core-cyanated this compound diimide (PDI_CY) derivatives exhibit excellent self-assembling properties, and their molecular orientation in thin films, with the main molecular axis almost perpendicular to the growth surface (π-stacking direction parallel to the surface), results in a highly favorable structural arrangement for charge transport mdpi.com. A transition from 3D growth to a layer-by-layer growth mechanism at higher substrate temperatures (TSUB > 80 °C) significantly improves charge transport properties, enhancing mobility by more than an order of magnitude mdpi.com.

Table 3: Impact of Molecular Packing and Orientation on this compound Charge Transport

Material/ConditionPacking/Orientation FeatureEffect on Charge TransportMobility EnhancementReference
PDI Derivatives (varying ester group position)Tuned solid-state packing, high crystallinityImproved charge transportUp to 0.22 cm² V⁻¹ s⁻¹ rsc.org
PDI-C8,7 Thin Films (thermal annealing)Lamellae of stacked PDI cores parallel to substrateEnhanced electron mobilitySignificant enhancement observed nih.gov
Core-cyanated PDI Thin Films (TSUB > 80 °C)Layer-by-layer growth, π-stacking parallel to surfaceImproved charge transport> 1 order of magnitude mdpi.com

This compound as a Fundamental Chromophore in Light Harvesting Systems and Artificial Photosynthesis

This compound and its derivatives, particularly this compound-3,4,9,10-tetracarboxylic acid (PTCA) derivatives and this compound bisimides (PBIs), are extensively utilized as fundamental chromophores in the design of artificial light-harvesting antenna systems and for artificial photosynthesis due to their exceptional photophysical properties aip.orgrsc.orgnih.gov. These properties include strong UV-Vis absorption, high electron affinities, high photochemical and thermal stability, and versatility in molecular structure tuning aip.orgnih.gov.

Perylenediimide chromophores are robust and can self-assemble to form artificial light-harvesting antenna structures that facilitate ultrafast and quantitative charge separation, mimicking natural photosynthetic processes nih.govacs.org. For instance, a system involving four 1,7-(3',5'-di-tert-butylphenoxy)this compound-3,4:9,10-bis(carboximide) (PDI) molecules attached to a 1,7-bis(pyrrolidin-1-yl)this compound-3,4:9,10-bis(carboximide) (5PDI) core self-assembles to form (5PDI-PDI₄)₂ nih.govacs.org. In this system, energy transfer from (PDI)₂ to (5PDI)₂ occurs with a time constant (τ) of 21 ps, followed by excited-state symmetry breaking of ¹*(5PDI)₂ to produce 5PDI•⁺-5PDI•⁻ quantitatively with τ = 7 ps nih.govacs.org. The ion pair then recombines with τ = 420 ps acs.org. This demonstrates efficient energy capture, energy funneling, and ultrafast charge separation, analogous to the primary events in natural photosynthesis nih.govnih.govacs.org.

The ability to direct energy and charge transfer processes in these antenna systems is crucial for optimizing the efficiency of molecular devices for artificial photosynthesis aip.org. This compound monoimide diester (PMIDE) acceptors, when combined with naphthalene (B1677914) monoimide (NMI) donors, form an ideal chromophore pair due to their complementary electronic properties and broad spectral coverage aip.org. Light-harvesting antenna molecules consisting of NMI moieties attached to PTCA derivatives exhibit quantitative and ultrafast (∼1 ps) energy transfer aip.org.

Table 4: this compound in Light Harvesting and Artificial Photosynthesis

This compound Derivative/SystemRoleKey Photophysical ProcessesTime Constants/EfficienciesReference
Perylenediimide (PDI) ChromophoresLight-harvesting antenna, charge separationEnergy transfer, excited-state symmetry breaking, charge separationEnergy transfer τ = 21 ps; Charge separation τ = 7 ps; Ion recombination τ = 420 ps nih.govacs.org
PTCA Derivatives (with NMI)Chromophore pair in antenna systemsUltrafast energy transfer~1 ps aip.org
PBI ChromophoresLight-harvesting, exciton accumulationEnergy transfer, charge separation>40% light-harvesting efficiency; peak quantum efficiency with green photons rsc.org

Perylene in Sensing, Probing, and Catalysis: Mechanistic Studies

Mechanisms of Perylene-Based Optical Chemosensors and Biosensors

This compound (B46583) diimides (PDIs) are frequently utilized in optical chemosensors, often relying on various fluorescence modulation mechanisms to detect analytes mdpi.comnih.govencyclopedia.pub. These mechanisms include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), Förster resonance energy transfer (FRET), and excimer formation.

The Photoinduced Electron Transfer (PET) mechanism is a common principle in PDI-based sensors, especially for pH sensing and the detection of various ions and organic compounds mdpi.comnih.govencyclopedia.pubresearchgate.netacs.org. In a typical PET-based PDI sensor, the PDI backbone is modified with an electron donor group, such as an amine mdpi.comencyclopedia.pub.

Mechanism in pH Sensing: Before protonation, the free base state of the amine acts as an effective electron donor, leading to the quenching of PDI fluorescence through PET mdpi.comencyclopedia.pub. Upon protonation, the energy level of the lone pair of electrons in the amine lowers, effectively blocking the PET process to the PDI. This blockage results in the resumption of strong PDI fluorescence, providing a "turn-on" sensing response that is dependent on the proton concentration (pH) mdpi.comencyclopedia.pub.

Mechanism in Metal Ion and Organic Compound Detection: Similarly, for other analytes like metal ions (e.g., Ba²⁺, Pb²⁺) or organic compounds, binding or coordination to the side-group can lower its energy level, thereby turning off the intramolecular PET process and activating the PDI's fluorescence nih.govacs.org. For example, a PDI modified with 15-crown-5 (B104581) ether demonstrated selective detection of Ba²⁺ ions, where metal ion-induced self-assembly of PDI molecules caused fluorescence quenching nih.govmdpi.com.

Intramolecular Charge Transfer (ICT) is another significant mechanism employed in this compound-based sensors, particularly for ion sensing and detection of various chemical species mdpi.comtandfonline.com. In ICT-based sensors, a strong electronic communication exists between a donor (D) and an acceptor (A) part within the molecule tandfonline.com. This compound diimides, with their electron-deficient nature, often serve as the acceptor unit in such systems mdpi.comresearchgate.net.

Mechanism: The interaction with an analyte can modulate the ICT process, leading to distinct changes in the absorption and fluorescence spectra. For instance, in a core-extended this compound tetra-(alkoxycarbonyl) derivative designed for fluoride (B91410) ion detection, an intermolecular proton transfer (IPT) process between the fluoride ion and a hydrogen atom on an N-H group initiates an efficient ICT transition from the N˙ moiety to the this compound moiety. This results in a red-shifted absorption spectrum and often a drastic fluorescence quenching, enabling sensitive and selective detection rsc.org. The presence of an electron-withdrawing unit at one end and an electron-donating unit like an amino group at the other can create a "push-pull" this compound molecule, facilitating ICT researchgate.net.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs through long-range dipole-dipole interactions between an excited-state donor (fluorophore) and a proximal ground-state acceptor arxiv.orgrsc.org. This compound-based systems can be designed to act as either donors or acceptors in FRET-based sensing applications.

Mechanism: The efficiency of FRET is highly dependent on the distance between the donor and acceptor, as well as the spectral overlap between the donor's emission and the acceptor's absorption arxiv.orgrsc.org. In sensing applications, the binding of an analyte can induce a conformational change or a change in the optical properties of either the donor or the acceptor, thereby modulating the FRET efficiency arxiv.org. For example, amphiphilic PDI derivatives can co-assemble into bilayer nanoscopic vesicles, acting as energy acceptors. By adjusting the spectral overlap with water-soluble energy donors enclosed within the vesicle, a controlled pH-sensitive FRET process can be realized, leading to dramatic fluorescence color changes mdpi.comencyclopedia.pub. FRET-based sensors are particularly useful for studying molecular conformation, association, and separation within the 1–10 nm range arxiv.org.

Excimer formation, which involves the formation of an excited-state dimer from an excited molecule and a ground-state molecule, is another mechanism utilized in this compound-based sensing rsc.orgnih.gov. This compound and its derivatives can form excimers, leading to a broad emission at lower energies compared to the monomer emission rsc.orgnih.gov.

Mechanism: The formation and fluorescence of excimers can be modulated by external stimuli such as concentration, pH, solvent polarity, and the presence of specific chemical species nih.gov. In sensing, an analyte can induce aggregation or disaggregation of this compound molecules, thereby influencing the excimer formation and its characteristic emission nih.govutah.edursc.org. For instance, certain cationic PDI fluorophores exhibit strong green emission in their molecularly dispersed form. In the presence of an analyte like perfluorooctane (B1214571) sulfonate (PFOS), complexation occurs, causing aggregation of the fluorophores and subsequent fluorescence quenching due to excimer formation utah.edu. Conversely, a "turn-on" excimer-based probe for cell membrane imaging has been developed using benzothis compound, where a remarkable fluorescence in the cell membrane was observed upon incubation with the probe nih.gov. The stabilization energy of this compound excimers has been studied, revealing contributions from exciton (B1674681) interaction and charge transfer interaction researchgate.net.

This compound as Fluorescent Probes for Biological Systems: Mechanistic Basis

This compound diimides (PDIs) are attractive fluorescent probes for biological systems due to their high extinction coefficients, high fluorescence quantum yields, broad color range, and excellent chemical, thermal, and photochemical stability mpg.depreprints.org. While this compound itself has poor water solubility and a tendency to aggregate, modifications with hydrophilic groups enhance its suitability for biological applications mpg.de.

This compound-based probes interact with biomolecules and cellular components through various non-covalent interactions, leading to detectable changes in their fluorescence properties mpg.deacs.orgnih.gov.

DNA Intercalation: Some PDIs, particularly those with planar structures and positive charges (e.g., protonated amines at imide positions), can intercalate into double-stranded DNA base pairs. This interaction can significantly increase their water solubility and allows for specific labeling of cellular components, such as the cell nucleus by binding to positively charged nuclear proteins mpg.de.

Electrostatic and Hydrophobic Interactions: The introduction of ionic or non-ionic substituents with multiple polar groups can suppress π-π aggregation and shield the this compound chromophores, enhancing water solubility and enabling interactions with charged biomolecules mpg.depreprints.org. For example, PDI polymers with poly(ethylene glycol) (PEG) or polyglycerol (PG) dendrons exhibit enhanced water solubility and high zeta potentials, allowing for electrostatic interactions with DNA and efficient cellular uptake preprints.org.

Analyte-Induced Aggregation/Disaggregation: Similar to sensing mechanisms, the interaction of this compound probes with specific biomolecules or cellular components can induce aggregation or disaggregation, leading to changes in fluorescence intensity or emission wavelength. This is particularly relevant for excimer-based probes, where the formation or disruption of excimers can signal the presence of an analyte nih.govutah.edursc.org. For instance, a cationic imidazolium-conjugated this compound bisimide probe effectively detected sodium dodecyl sulfate (B86663) (SDS) in aqueous media through strong electrostatic interactions that led to molecular aggregation and significant fluorescence quenching rsc.org.

Modulation of Liquid-Liquid Phase Separation (LLPS): this compound derivatives with specific molecular structures have been shown to significantly enhance the liquid-liquid phase separation (LLPS) phenomenon of nucleoprotein-RNA complexes, which is a recently discovered mechanism regulating biological processes, including host antiviral innate immune signal transduction pathways mdpi.com. This suggests a role for this compound in modulating cellular compartmentalization.

Specific Binding and Chemical Reactions: this compound-based probes can be designed with specific recognition motifs to interact with particular biomolecules. For example, a methionine-modified PDI derivative has been fabricated as a selective sensing probe for Hg²⁺ ions and subsequently for biological thiols (cysteine, homocysteine, and glutathione). The mechanism involves fluorescence quenching upon Hg²⁺ binding, and then a "turn-on" response upon the addition of biothiols, indicating a complex interaction and chemical reaction researchgate.net. Similarly, probes have been developed for the detection of basic amino acids, where the mechanism involves deprotonation of the this compound amine-derived probe by the higher pH of the basic amino acid solution, leading to a significant change in fluorescence color worktribe.com.

The ability of this compound-based probes to exhibit distinct optical responses upon interaction with various biological components makes them valuable tools for bioimaging, detection of biomarkers, and monitoring of cellular processes preprints.orgresearchgate.net.

Sensing pH and Other Analytes via Photophysical Changes

Perylenediimides (PDIs) are extensively utilized as fluorometric sensors owing to their remarkable photostability, chemical resilience, and strong electron-accepting capabilities. rhhz.net The sensing mechanisms in PDI-based probes often rely on photophysical changes induced upon interaction with an analyte. These changes can include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). rhhz.net Among these, PET-based PDI fluorometric sensors are particularly valued for their inherently higher sensitivity. rhhz.net

For pH sensing, PDI derivatives can be designed to exhibit fluorescence enhancement. For instance, probes incorporating rhodamine derivatives utilize the spirolactam ring-opening mechanism, which is highly sensitive to environmental pH. Under acidic conditions, protonation leads to the spirolactam ring-opening, resulting in strong fluorescence emission, while under neutral or basic conditions, the spirolactam remains closed and is non-fluorescent. rhhz.net Such probes have demonstrated excellent sensitivity to protons, with enhanced fluorescence emission typically observed in the 500 nm to 580 nm range. rhhz.net The fluorescence changes are often reversible across a broad pH range, such as from 2.0 to 11.0, and these sensors exhibit high selectivity and rapid response times. rhhz.net

Functionalized this compound bisimides (PBIs), a class of PDI derivatives, also show pH-dependent photophysical properties, where both fluorescence intensity and lifetime are sensitive to pH variations. acs.orgresearchgate.net In acidic environments, the maximum fluorescence intensity and lifetime are observed. This is attributed to the protonation of secondary amines on the PBI side chains, which hinders the formation of strongly coupled aggregates. acs.orgresearchgate.net Conversely, in basic media, deprotonation of the amine groups promotes the formation of stronger aggregates, leading to a significant decrease in fluorescence intensity. acs.orgresearchgate.net The fluorescence lifetime can exhibit a sigmoidal dependence on pH, with a linear response range typically observed between pH 6 and 8, making them suitable for intracellular pH monitoring. acs.orgresearchgate.net

Beyond pH, PDI-based sensors are capable of detecting a wide array of other analytes, including various metal ions (e.g., Cu²⁺, Cd²⁺, Hg²⁺, Pd²⁺, Fe³⁺) and inorganic anions (e.g., F⁻, ClO₄⁻, PO₄⁻). mdpi.com The sensing mechanisms can involve analyte-induced aggregation/disaggregation switches, protonation, or chemical reactions that trigger changes in fluorescence. mdpi.com Some PDI derivatives are configured as "fluorophore-spacer-receptor" systems, leveraging photoinduced electron transfer to achieve "off-on" fluorescence switching in response to specific analytes. capes.gov.br Furthermore, this compound tetra-(alkoxycarbonyl) derivatives have been developed as fluorescent pH probes for the alkaline range (pH 8-12), where the introduction of electron donor groups causes characteristic shifts in their absorption and fluorescence spectra. arabjchem.org

Photocatalytic Mechanisms Mediated by this compound Derivatives (e.g., H₂ evolution, dye degradation)

This compound diimides (PDIs) and their derivatives are recognized as highly promising photocatalytic materials due to their robust visible light absorption, ease of chemical functionalization, excellent thermal and photostability, and tunable electronic structures and energy levels. acs.org Despite their potential, challenges such as low electron-hole separation efficiency, slow charge transfer, and rapid carrier recombination persist in the development of PDI photocatalysts. acs.orgresearchgate.net However, PDI supramolecular photocatalysts have demonstrated the ability to independently execute the entire photocatalytic process, from light absorption to the final catalytic reaction. researchgate.net

H₂ Evolution

PDI, functioning as an n-type semiconductor, exhibits remarkable photoelectric properties that are highly advantageous for photocatalytic hydrogen production. Its energy band gap lies within the visible light absorption range, ensuring high light absorption efficiency. mdpi.com Crucially, the photogenerated charge carriers can be efficiently conducted along the π-π stacking within its structural units, which significantly reduces electron-hole recombination. mdpi.com This intrinsic capability positions PDI as an excellent candidate for visible-light-driven photocatalytic hydrogen evolution. mdpi.com

Self-assembled PDI derivatives, such as this compound-3,4,9,10-tetracarboxylic diimide (PDINH) and phosphate-substituted PDI (P-PMPDI), play a vital role in facilitating the efficient migration and separation of photogenerated charges, thereby leading to effective hydrogen production. mdpi.com Furthermore, the fabrication of nanofiber composites by integrating PDI derivatives with TiO₂ layers and/or platinum (Pt) co-catalysts has been shown to enhance H₂ generation under visible light irradiation. utah.edu In these systems, a proposed mechanism involves the hole left in the highest occupied molecular orbital (HOMO) of PDI being replenished either by rapid intramolecular electron transfer from an electron-donating group (e.g., an aniline (B41778) group) or by scavenging from a sacrificial reducing reagent. utah.edu

Amino acid-functionalized this compound bisimides (PBIs) form self-assembled structures in solution, and their photocatalytic activity for the hydrogen evolution reaction (HER) is highly dependent on the nature of these aggregates, which can be influenced by local environmental factors such as pH and hole scavenger concentration. chemrxiv.org Specifically, a correlation has been observed between the presence of charged flexible cylindrical aggregates and high levels of H₂ production. chemrxiv.org Recent advancements also include the development of highly crystalline this compound-based hydrogen-bonded organic frameworks (HOFs), such as PTBA, which exhibit enhanced photocatalytic H₂O₂ production. This enhancement is attributed to the improved separation and transfer of photocarriers facilitated by their high crystallinity. mdpi.com Moreover, all-organic heterostructures, like those formed between covalent organic frameworks (COFs) and this compound diimide urea (B33335) polymer (PUP), have demonstrated boosted H₂ generation. This is achieved through S-scheme interfacial charge-transfer channels that synergistically improve electron-hole separation and reaction rates. cjcatal.com

Dye Degradation

This compound derivatives are also highly effective in photocatalytic dye degradation. PDI supramolecular nanofibers, for example, can rapidly catalyze the degradation of organic dyes like ofloxacin (B1677185) when exposed to solar energy. acs.org The underlying mechanism involves the excitation of the PDI by UV-A and visible light, leading to the generation of photogenerated electrons and holes, which then participate in the degradation process. acs.org

Composite materials, such as PDI/TiO₂, exhibit significantly enhanced photocatalytic activity for dye degradation (e.g., Methylene (B1212753) Blue) compared to pure TiO₂. nih.gov The presence of oxygen atoms on the this compound skeleton is believed to facilitate stronger stacking interactions between PDI and TiO₂, which in turn promotes charge transfer and dramatically increases the separation of photogenerated electron-hole pairs. nih.gov Another effective strategy involves the creation of this compound tetracarboxylic diimide–graphitic carbon nitride (PDI/GCN) heterojunctions through an imidization reaction. These heterojunctions show remarkably higher visible-light photocatalytic degradation and mineralization capabilities for aqueous organic pollutants, including p-nitrophenol and levofloxacin. acs.org This enhanced activity is attributed to surface hybridization within the heterojunctions, which accelerates the migration and separation of photogenerated charge carriers, leading to the production of more active species such as superoxide (B77818) radicals (•O₂⁻), valence band holes (hᵥᵦ⁺), and hydroxyl radicals (•OH) for efficient and deep oxidation of the pollutants. acs.org

Data Tables

Table 1: this compound Derivatives in pH Sensing

This compound Derivative TypeSensing MechanismpH Range/ResponseKey FindingsReference
Perylenediimide (PDI) with RhodamineSpirolactam ring-opening, PETReversible 2.0-11.0 pH, enhanced fluorescence 500-580 nmHigh sensitivity, selectivity, short response time to protons. rhhz.net
Functionalized this compound Bisimide (PBI)Protonation/deprotonation, aggregation changesFluorescence intensity/lifetime sensitive to pH; linear response pH 6-8.Max fluorescence in acidic pH due to hindered aggregation; decreased in basic pH due to stronger aggregation. acs.orgresearchgate.net
This compound Tetra-(alkoxycarbonyl) DerivativesElectronic coupling, substituent-induced distortionAlkaline pH 8-12, red/blue shifts in absorption/fluorescence.Adjustable pKa values by modifying electron-withdrawing groups. arabjchem.org

Table 2: this compound Derivatives in Photocatalysis

This compound Derivative TypeApplicationMechanism/Enhancement StrategyKey FindingsReference
Perylenediimide (PDI)H₂ EvolutionEfficient charge conduction via π-π stacking, reduced electron-hole recombination.Suitable for visible-light-driven H₂ production due to n-type semiconductor properties. mdpi.com
PDI Nanofiber Composites with TiO₂/PtH₂ EvolutionHole scavenging by intramolecular ET or sacrificial reagent.Enhanced H₂ generation under visible light. utah.edu
Amino Acid Functionalized PBIH₂ EvolutionFormation of charged flexible cylindrical aggregates.Photocatalytic activity correlated with aggregate morphology. chemrxiv.org
This compound-based HOFs (e.g., PTBA)H₂O₂ EvolutionHigh crystallinity promotes photocarrier separation/transfer.Enhanced photocatalytic H₂O₂ production rate (2699 μmol g⁻¹ h⁻¹). mdpi.com
PDI Supramolecular NanofibersDye Degradation (e.g., Ofloxacin)Photogenerated electrons and holes from UV-A/visible light excitation.Rapid degradation of organic dyes using solar energy. acs.org
PDI/TiO₂ CompositesDye Degradation (e.g., Methylene Blue)Oxygen on this compound skeleton enhances stacking, charge transfer, e⁻/h⁺ separation.Significantly enhanced photocatalytic activity compared to pure TiO₂. nih.gov
PDI/Graphitic Carbon Nitride (GCN) HeterojunctionsOrganic Pollutant Degradation (e.g., p-nitrophenol, levofloxacin)Surface hybridization accelerates charge carrier migration/separation, produces active species (•O₂⁻, hᵥᵦ⁺, •OH).Remarkably higher visible-light photocatalytic degradation and mineralization. acs.org

Q & A

Q. Key Methodological Steps :

  • Use kinetic control and low-temperature conditions to limit polychlorination/bromination.
  • Introduce bulky electron-withdrawing groups (e.g., -CF₃) to improve solubility .
  • Employ high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm regioselectivity .

Basic: How can researchers characterize the photophysical properties of this compound derivatives systematically?

This compound derivatives exhibit tunable absorption/emission profiles depending on substitution patterns and aggregation states. A standardized workflow includes:

UV-Vis/NIR Spectroscopy : Measure absorption maxima (λabs) and molar extinction coefficients (ε) in solvents of varying polarity (e.g., hexane vs. DMSO) .

Steady-State Fluorescence : Determine emission maxima (λem) and quantum yields (ΦF) using integrating spheres or reference dyes (e.g., rhodamine 6G) .

Time-Resolved Spectroscopy : Use femtosecond transient absorption to probe excited-state dynamics (e.g., singlet fission or triplet formation) .

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